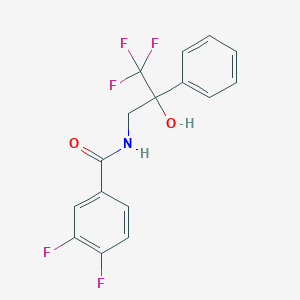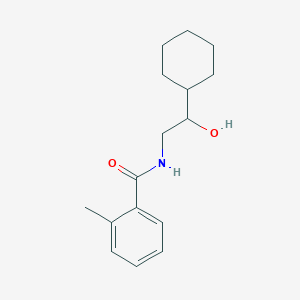
N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzene-1-sulfonamide (HMPBTFBS) is a small molecule that has been extensively studied for its potential applications in various fields such as drug discovery, drug delivery, and biochemistry. It has been found to be a promising candidate for the development of novel drugs and drug delivery systems due to its unique properties. HMPBTFBS has a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-infective activities. It has also been studied for its potential to be used as a drug carrier, as well as its ability to modulate the activity of various enzymes.
作用机制
The exact mechanism of action of N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzene-1-sulfonamide is still not fully understood. However, it is believed that the molecule is able to interact with various proteins and enzymes in order to modulate their activity. It is also believed that N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzene-1-sulfonamide is able to interact with various receptors, such as G-protein coupled receptors (GPCRs), which could be used to design new drugs with improved efficacy and safety profiles.
Biochemical and Physiological Effects
N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzene-1-sulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been found to be an effective anti-inflammatory agent, and has been shown to reduce inflammation in animal models of arthritis. It has also been shown to have anti-cancer activity, and has been found to inhibit the growth of various cancer cell lines in vitro. In addition, N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzene-1-sulfonamide has been found to have anti-infective activity, and has been shown to reduce the growth of various bacterial and fungal species in vitro.
实验室实验的优点和局限性
N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzene-1-sulfonamide has several advantages for laboratory experiments. It is relatively easy to synthesize, and can be synthesized in a variety of ways. In addition, it is relatively non-toxic and has a wide range of biological activities. However, there are some limitations to using N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzene-1-sulfonamide in laboratory experiments. For example, it is not very soluble in water, and therefore may not be suitable for certain types of experiments. In addition, its mechanism of action is not fully understood, and further research is needed to determine its exact mechanism of action.
未来方向
The potential applications of N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzene-1-sulfonamide are vast, and further research is needed to fully understand its mechanism of action and potential applications. Future studies should focus on its ability to modulate the activity of various enzymes, as well as its potential to be used as a drug carrier. In addition, further studies should focus on its ability to interact with various receptors, such as GPCRs, which could be used to design new drugs with improved efficacy and safety profiles. Finally, further research should focus on its potential to be used as an anti-inflammatory, anti-cancer, and anti-infective agent.
合成方法
N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzene-1-sulfonamide can be synthesized in several ways, including direct synthesis from the starting materials, or by using a variety of reaction protocols. One of the most common methods for the synthesis of N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzene-1-sulfonamide is the reaction between 2-hydroxy-2-methyl-4-phenylbutyl chloride (HMPBC) and trifluoromethoxybenzene-1-sulfonyl chloride (TFBSCl). This reaction is carried out in the presence of a base, such as sodium or potassium hydroxide, at a temperature of 80-100°C. The reaction yields a mixture of N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzene-1-sulfonamide and other byproducts, which can be separated by column chromatography.
科学研究应用
N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzene-1-sulfonamide has been studied extensively in the fields of drug discovery, drug delivery, and biochemistry. It has been found to be a promising candidate for the development of novel drugs and drug delivery systems due to its unique properties. In drug delivery, N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzene-1-sulfonamide has been used as a carrier to deliver drugs to targeted tissues. It has also been studied for its ability to modulate the activity of various enzymes, which could be used to design new drugs with improved efficacy and safety profiles. In biochemistry, N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzene-1-sulfonamide has been used to study the structure and function of various proteins and enzymes, as well as to investigate the mechanism of action of various drugs.
属性
IUPAC Name |
N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO4S/c1-17(23,12-11-14-5-3-2-4-6-14)13-22-27(24,25)16-9-7-15(8-10-16)26-18(19,20)21/h2-10,22-23H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZIVGZVBWQEHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-1-(3-methoxyphenyl)urea](/img/structure/B6495094.png)
![methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B6495095.png)

![methyl 4-(4-methylphenyl)-3-{[4-(propan-2-yl)phenyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B6495114.png)
![ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B6495117.png)

![ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B6495127.png)
![2-[2-(3-ethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6495139.png)
![2-[2-(2,6-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1??,2,4-benzothiadiazin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6495141.png)
![2-[2-(3-methoxyphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6495146.png)

![(3Z)-3-[(3-chlorophenyl)methylidene]-1H,2H,3H,5H-pyrrolo[1,2-a]quinazolin-5-one](/img/structure/B6495156.png)

![1-[4-(2-fluorophenyl)piperazin-1-yl]-3-({1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}oxy)propan-2-ol dihydrochloride](/img/structure/B6495184.png)